2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS2/c15-11-1-3-12(4-2-11)21-10-14(20)19-7-5-18(6-8-19)13-9-16-22-17-13/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDBVZSXNSZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a novel derivative that combines a piperazine moiety with a thiadiazole and a fluorophenyl group. This structural combination is of significant interest due to the potential biological activities associated with each of its components. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Piperazine ring : Known for various pharmacological activities.
- Thiadiazole ring : Associated with antimicrobial and anticancer properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has demonstrated promising cytotoxic effects against various cancer cell lines.
Research Findings
- Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were reported to be:
- Mechanism of Action : The compound's mechanism may involve interaction with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
- Comparative Analysis : In comparison to established chemotherapeutic agents like cisplatin, the compound exhibited superior efficacy in certain assays .
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated, showing effectiveness against various bacterial strains.
Antimicrobial Testing
- Minimum Inhibitory Concentration (MIC) : The compound displayed significant antibacterial activity with MIC values lower than those of standard antibiotics.
- Spectrum of Activity : It has been shown to be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural features. In this case:
- The presence of the fluorophenyl group enhances lipophilicity and cellular uptake.
- Variations in substituents on the thiadiazole ring significantly affect the potency against cancer cells and microorganisms .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives, including those similar to our compound, and evaluated their biological activities using standard assays for anticancer and antimicrobial properties .
- Clinical Relevance : The promising results from preclinical studies suggest potential pathways for further development into therapeutic agents targeting specific cancers or resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-Based Compounds
Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations
Heterocyclic Substituents: The 1,2,5-thiadiazole group in the target compound distinguishes it from analogs with oxadiazole (e.g., ) or triazole rings (e.g., ). Oxadiazole derivatives (e.g., ) are often explored for their electron-deficient properties, which can improve binding to enzymes like acetylcholinesterase (AChE) .
Aromatic Systems :
- The 4-fluorophenylsulfanyl group in the target compound contrasts with trifluoromethylphenyl () or hydroxyphenyl () substituents. Fluorine's electronegativity enhances membrane permeability, while sulfanyl groups may facilitate redox interactions .
Biological Activity: Analogs such as m6 () and lorlatinib () demonstrate receptor antagonism or enzyme inhibition, suggesting the target compound may share similar mechanisms. For example, lorlatinib (a cortisol synthesis inhibitor) shares a piperazine-ethanone scaffold but incorporates imidazole and dioxolane groups .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods for 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate () or thiosemicarbazide derivatives ().
Q & A
Q. Optimization Parameters :
| Variable | Range Tested | Analytical Method |
|---|---|---|
| Solvent | DMF, DMSO, THF | Yield via HPLC |
| Temperature | 60–120°C | TLC monitoring |
| Catalyst | None vs. KI | NMR purity analysis |
Recommendation : Use DMF at 80°C with KI (5 mol%) to achieve >85% yield. Monitor reaction progress via TLC and confirm purity via H NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) .
How can structural characterization resolve ambiguities in the stereochemistry of the piperazine-thiadiazole core?
Basic Research Question
Methodological Answer :
Ambiguities in stereochemistry arise from the piperazine ring’s flexibility and thiadiazole orientation. Use:
- Single-crystal X-ray diffraction : To determine bond angles and confirm planarity of the thiadiazole ring (e.g., C–S bond lengths ~1.67 Å) .
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between protons on the fluorophenyl and thiadiazole groups.
- DFT calculations : Compare experimental and computed C NMR shifts to validate conformers .
Example : A similar compound, (2E)-3-(4-Fluorophenyl)-1-[triazolyl]prop-2-en-1-one, was resolved using X-ray data (R factor = 0.053) .
What experimental frameworks are recommended for identifying biological targets of this compound?
Advanced Research Question
Methodological Answer :
Target identification requires a multi-disciplinary approach:
Receptor binding assays : Screen against GPCRs (e.g., serotonin/dopamine receptors due to piperazine’s prevalence in CNS drugs) using radioligand displacement (IC₅₀ determination).
Kinase profiling : Use high-throughput panels (e.g., Eurofins KinaseProfiler) to assess inhibition at 10 µM.
Molecular docking : Align the compound’s structure (from X-ray data) with protein databases (e.g., PDB) to predict binding pockets .
Data Contradiction Management : If binding results conflict (e.g., high affinity in docking but low in vitro), validate using SPR (surface plasmon resonance) for kinetic analysis (ka/kd) .
How should a long-term environmental impact study of this compound be designed?
Advanced Research Question
Methodological Answer :
Adapt the Project INCHEMBIOL framework :
| Phase | Objective | Method |
|---|---|---|
| Lab Study | Degradation kinetics | Hydrolysis/photolysis under varying pH/UV |
| Ecotoxicology | Acute toxicity | Daphnia magna LC₅₀ tests |
| Field Monitoring | Bioaccumulation | LC-MS/MS analysis in soil/water samples |
Q. Key Parameters :
- Half-life : Measure in aqueous solutions (pH 4–9) at 25°C.
- Partition coefficients : Log Kow (octanol-water) via shake-flask method.
How can researchers address contradictions in pharmacological data (e.g., efficacy in vitro vs. in vivo)?
Advanced Research Question
Methodological Answer :
Contradictions often stem from bioavailability or metabolite interference. Steps:
Pharmacokinetic profiling :
- Assess plasma stability (e.g., incubation in rat plasma at 37°C for 24 hrs).
- Identify metabolites via LC-QTOF-MS .
Dose-response recalibration : Adjust in vivo doses based on protein binding (e.g., >95% binding reduces free drug concentration) .
Mechanistic validation : Use CRISPR-engineered cell lines to knock out putative targets and re-test efficacy .
Example : A fluorophenyl-piperazine derivative showed reduced in vivo activity due to rapid glucuronidation, resolved by prodrug modification .
What computational strategies are effective for predicting the compound’s ADMET properties?
Advanced Research Question
Methodological Answer :
Leverage in silico tools aligned with OECD guidelines:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Blood-brain barrier penetration (High if LogP >3).
- CYP450 inhibition (Risk if IC₅₀ <1 µM).
- MD Simulations : Run 100-ns trajectories to assess membrane permeability (e.g., POPC bilayers) .
Validation : Compare predictions with experimental Caco-2 permeability assays and hepatic microsome stability tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
